Repirinast
Vue d'ensemble
Description
Repirinast, marketed under the tradename Romet, is an antihistamine . It was originally developed as an asthma drug by Mitsubishi Tanabe Pharma for the Japanese market .
Synthesis Analysis
Algernon Pharmaceuticals has retained Zhejiang Ausun Pharmaceutical Co. of China to manufacture its own supply of cGMP grade Repirinast . Ausun has developed and optimized a new synthetic route to Repirinast .Molecular Structure Analysis
Repirinast has a molecular formula of C20H21NO5 . Its IUPAC name is 3-methylbutyl 7,8-dimethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-2-carboxylate . The structure of Repirinast contains 49 bonds in total, including 28 non-H bonds, 11 multiple bonds, 5 rotatable bonds, 5 double bonds, 6 aromatic bonds, 3 six-membered rings, and 2 ten-membered rings .Physical And Chemical Properties Analysis
Repirinast has a molar mass of 355.390 g·mol−1 . It has a molecular weight of 355.4 g/mol . The exact mass and mono-isotopic mass of Repirinast are 355.14197277 g/mol .Applications De Recherche Scientifique
Chronic Kidney Disease Treatment
Specific Scientific Field
The specific scientific field for this application is Nephrology, which is a branch of medical science that deals with diseases of the kidneys .
Comprehensive and Detailed Summary of the Application
Repirinast, also known as NP-251, is being researched as a potential treatment for kidney inflammation and fibrosis, which are common in Chronic Kidney Disease (CKD) . CKD is a condition in which the kidneys are damaged or cannot filter blood as well as healthy kidneys .
Detailed Description of the Methods of Application or Experimental Procedures
Repirinast acts on mast cells and inhibits the release of chemical mediators by IgE-related antigen antibody interactions . This mechanism of action could help prevent fibrosis in multiple organ classes including the kidneys . In a unilateral ureteral obstruction (UUO) mouse model of kidney fibrosis, Repirinast reduced fibrosis by 50% with statistical significance .
Thorough Summary of the Results or Outcomes Obtained
In the UUO study, clinically relevant doses of Repirinast resulted in statistically significant improvements in the reduction of fibrosis as measured by Sirius Red staining over untreated controls . Specifically, Repirinast at a dose of 90 mg/kg reduced fibrosis by 50.6% (p<0.000001), and at a dose of 30 mg/kg, it reduced fibrosis by 20.8% .
Orientations Futures
Algernon Pharmaceuticals has received a Notice of Allowance for the patent application of Repirinast from the Japanese Patent Office for the treatment of chronic kidney disease (CKD) . The company plans to investigate the use of Repirinast in acute interstitial nephritis, which causes inflammation of parts of the kidney .
Propriétés
IUPAC Name |
3-methylbutyl 7,8-dimethyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-10(2)7-8-25-20(24)15-9-14(22)16-18(26-15)13-6-5-11(3)12(4)17(13)21-19(16)23/h5-6,9-10H,7-8H2,1-4H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQIAEMCQGTTIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3=C(C(=O)C=C(O3)C(=O)OCCC(C)C)C(=O)N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10223349 | |
Record name | Repirinast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10223349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Repirinast | |
CAS RN |
73080-51-0 | |
Record name | Repirinast | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73080-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Repirinast [USAN:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073080510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Repirinast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10223349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | REPIRINAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K8KA8B61G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.